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molecular formula C7H6FNO3 B1296720 3-Fluoro-4-nitroanisole CAS No. 446-38-8

3-Fluoro-4-nitroanisole

Cat. No. B1296720
M. Wt: 171.13 g/mol
InChI Key: PLEJCMKVJYUUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741355B2

Procedure details

A 2 L flask equipped with a stir bar was charged with DMSO (800 mL), K2CO3 (161 g, 1.6 mol) and 4-methoxy-2-fluoro-1-nitrobenzene (10 g, 0.58 mol). Mono-N-Boc-1,2-diaminoethane (94 g, 0.55 mol) was added to the reaction mixture and stirred for 12 h at 60° C. The reaction mixture was triturated with ice cold water (1.2 L) and the resulting yellow precipitate was collected by vacuum filtration. The precipitate washed several times with water (5×1 L) and dried on a high vacuum for 48 h to give the desired product as a bright yellow solid (178 g, 98%.)
Quantity
94 g
Type
reactant
Reaction Step One
Name
Quantity
161 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[CH3:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[C:11](F)[CH:10]=1.[C:19]([NH:26][CH2:27][CH2:28][NH2:29])([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20]>CS(C)=O>[C:22]([O:21][C:19](=[O:20])[NH:26][CH2:27][CH2:28][NH:29][C:11]1[CH:10]=[C:9]([O:8][CH3:7])[CH:14]=[CH:13][C:12]=1[N+:15]([O-:17])=[O:16])([CH3:25])([CH3:23])[CH3:24] |f:0.1.2|

Inputs

Step One
Name
Quantity
94 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCCN
Step Two
Name
Quantity
161 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)[N+](=O)[O-])F
Name
Quantity
800 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 12 h at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 L flask equipped with a stir bar
CUSTOM
Type
CUSTOM
Details
The reaction mixture was triturated with ice cold water (1.2 L)
FILTRATION
Type
FILTRATION
Details
the resulting yellow precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
The precipitate washed several times with water (5×1 L)
CUSTOM
Type
CUSTOM
Details
dried on a high vacuum for 48 h
Duration
48 h

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCNC1=C(C=CC(=C1)OC)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 178 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 104%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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